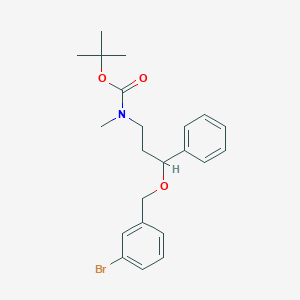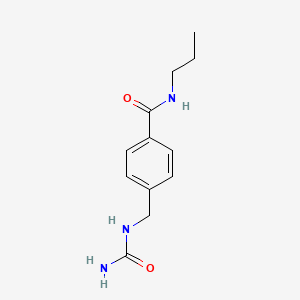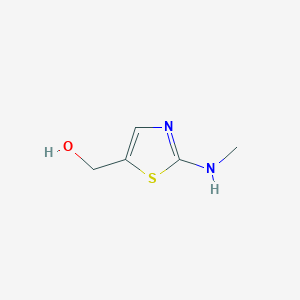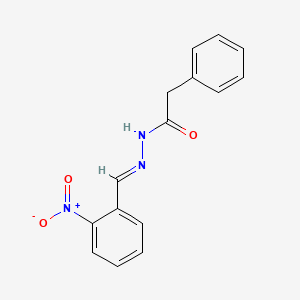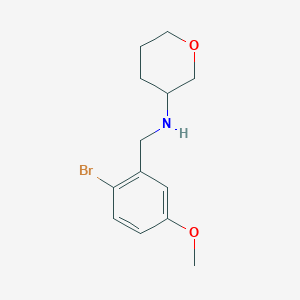
n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine: is a chemical compound with the molecular formula C13H18BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydro-2H-pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with tetrahydro-2H-pyran-3-amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated and methoxylated compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structural features may contribute to the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
作用機序
The mechanism of action of n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
類似化合物との比較
4-Aminotetrahydropyran: Similar tetrahydro-2H-pyran ring but lacks the bromine and methoxy groups.
2-Bromo-5-methoxybenzyl bromide: Contains the bromine and methoxy groups but lacks the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran-3-amine: Similar tetrahydro-2H-pyran ring but lacks the bromine and methoxy groups.
Uniqueness: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine is unique due to the combination of its structural features.
特性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
N-[(2-bromo-5-methoxyphenyl)methyl]oxan-3-amine |
InChI |
InChI=1S/C13H18BrNO2/c1-16-12-4-5-13(14)10(7-12)8-15-11-3-2-6-17-9-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
InChIキー |
KPCFFWLSOVAUEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)CNC2CCCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


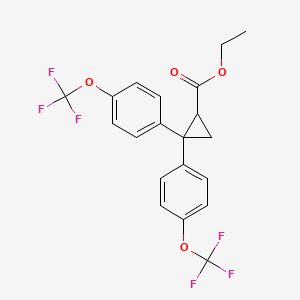
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
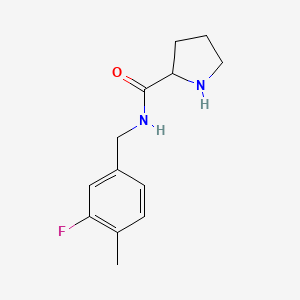

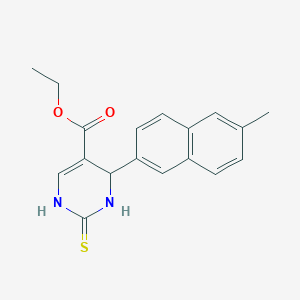
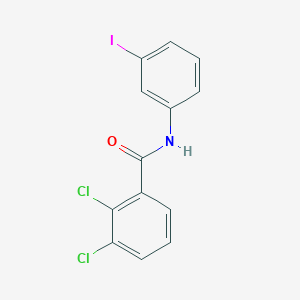
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
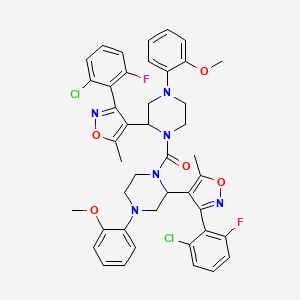
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
